(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures It contains an oxadiazole ring, a pyrrolidine ring, and a pyrrole ring, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the pyrrolidine and pyrrole rings via nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the fluorophenyl group to the pyrrole ring using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone: Similar structure but lacks the fluorine atom.
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone: Contains a chlorine atom instead of fluorine.
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-3-1-11(2-4-14)13-7-15(19-8-13)17(23)22-6-5-12(9-22)16-20-10-24-21-16/h1-4,7-8,10,12,19H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNCGMYVOCQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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